2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system known for its pharmacological relevance. The compound features a carbaldehyde group at position 3, a methyl substituent at position 8, and a 4-iodophenyl moiety at position 2 (Figure 1). While direct studies on this compound are sparse, its structural analogs—particularly methoxy-, nitro-, and chloro-substituted derivatives—have been extensively characterized in crystallographic, synthetic, and pharmacological contexts .
Properties
Molecular Formula |
C15H11IN2O |
|---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
2-(4-iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11IN2O/c1-10-3-2-8-18-13(9-19)14(17-15(10)18)11-4-6-12(16)7-5-11/h2-9H,1H3 |
InChI Key |
WOJSTFCOYDTRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents under controlled conditions. For instance, 2-phenylimidazo[1,2-a]pyridine can be added slowly to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) in an ice bath .
Chemical Reactions Analysis
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: It can undergo substitution reactions, particularly at the benzylic position, via an SN1 pathway.
Radical Reactions: The compound can be functionalized through radical reactions using transition metal catalysis.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and pharmaceutical chemistry. It is used as a scaffold for the synthesis of various derivatives that exhibit biological activities. For example, imidazo[1,2-a]pyridine derivatives have been studied for their catalytic activities in oxidation reactions . Additionally, these compounds are explored for their potential use in medicinal chemistry due to their ability to interact with biological targets .
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in nucleophilic and electrophilic reactions, facilitating its binding to specific enzymes or receptors. This interaction can lead to the modulation of biological processes, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Computational and Industrial Relevance
- Quantum Chemical Studies : Methoxy and nitro analogs have been modeled for electronic properties (HOMO-LUMO gaps, dipole moments), suggesting the iodophenyl derivative may exhibit lower electron density at the carbaldehyde group .
Biological Activity
2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C14H11IN2
- Molecular Weight : 328.15 g/mol
- CAS Number : 869568-11-6
The biological activity of 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde primarily revolves around its interactions with various biological targets. The compound has been studied for its potential as an anticancer agent, with mechanisms involving:
- Inhibition of Cell Proliferation : Studies suggest that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation : It may promote oxidative stress in cancer cells, thereby enhancing cytotoxicity.
- Modulation of Signaling Pathways : The compound can affect pathways such as NF-kB and MAPK, which are crucial in cancer progression.
Anticancer Activity
Research indicates that 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits significant anticancer properties against several cancer cell lines. Below is a summary of findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 5.0 | Induction of apoptosis and ROS generation |
| A498 (Renal Cancer) | 3.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 4.0 | Cell cycle arrest at G2/M phase |
Case Studies
- Study on MDA-MB-468 Cells : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
- A498 Renal Cancer Model : In vivo experiments using a murine model showed that administration of the compound led to reduced tumor volume and improved survival rates compared to control groups.
Structure-Activity Relationship (SAR)
The presence of the iodophenyl group appears to enhance the compound's affinity for its biological targets. Variations in substituents on the imidazo[1,2-a]pyridine scaffold have been explored to optimize activity:
- Compounds with electron-withdrawing groups showed increased potency against cancer cell lines.
- Structural modifications aimed at enhancing solubility and bioavailability are ongoing.
Toxicity and Safety Profile
Toxicological assessments indicate that while 2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde exhibits promising anticancer activity, it is essential to evaluate its safety profile. Preliminary studies suggest low toxicity in normal cell lines but further investigations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
